

assessing the purity of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid against reference standards

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Compound of Interest

Compound Name:	3-Ethoxy-4-ethoxycarbonylphenylacetic acid
Cat. No.:	B026040

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A Comparative Purity Analysis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

This guide provides a comprehensive comparison of a production batch of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** against a certified reference standard. The purity and impurity profiles were assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this key pharmaceutical intermediate.

Data Summary

The following table summarizes the quantitative analysis of the **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** test sample in comparison to the certified reference standard.

Parameter	Reference Standard	Test Sample	Acceptance Criteria
Purity (by HPLC)	99.8%	99.6%	≥ 99.0%
Individual Impurity	Not Detected	0.15% (at RRT 1.2)	≤ 0.2%
Total Impurities	< 0.1%	0.25%	≤ 0.5%
Heavy Metals	< 10 ppm	< 10 ppm	≤ 20 ppm
Loss on Drying	0.1%	0.2%	≤ 0.5%
Identity (¹ H NMR)	Conforms	Conforms	Conforms to structure
Identity (Mass)	Conforms	Conforms	Conforms to molecular weight

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method was employed for the quantitative determination of the purity of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** and for the detection of any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
- Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric acid in water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 230 nm.
- Injection Volume: 10 µL.

- Sample Preparation: Samples of both the reference standard and the test material were accurately weighed and dissolved in the mobile phase to a final concentration of 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy was utilized to confirm the chemical structure of the test sample against the reference standard.

- Instrumentation: 400 MHz NMR Spectrometer.
- Solvent: Deuterated Chloroform (CDCl₃).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Procedure: A 10 mg sample of the test material and the reference standard were each dissolved in 0.7 mL of CDCl₃ and transferred to a 5 mm NMR tube for analysis. The resulting spectra were compared for chemical shifts, signal multiplicity, and integration.

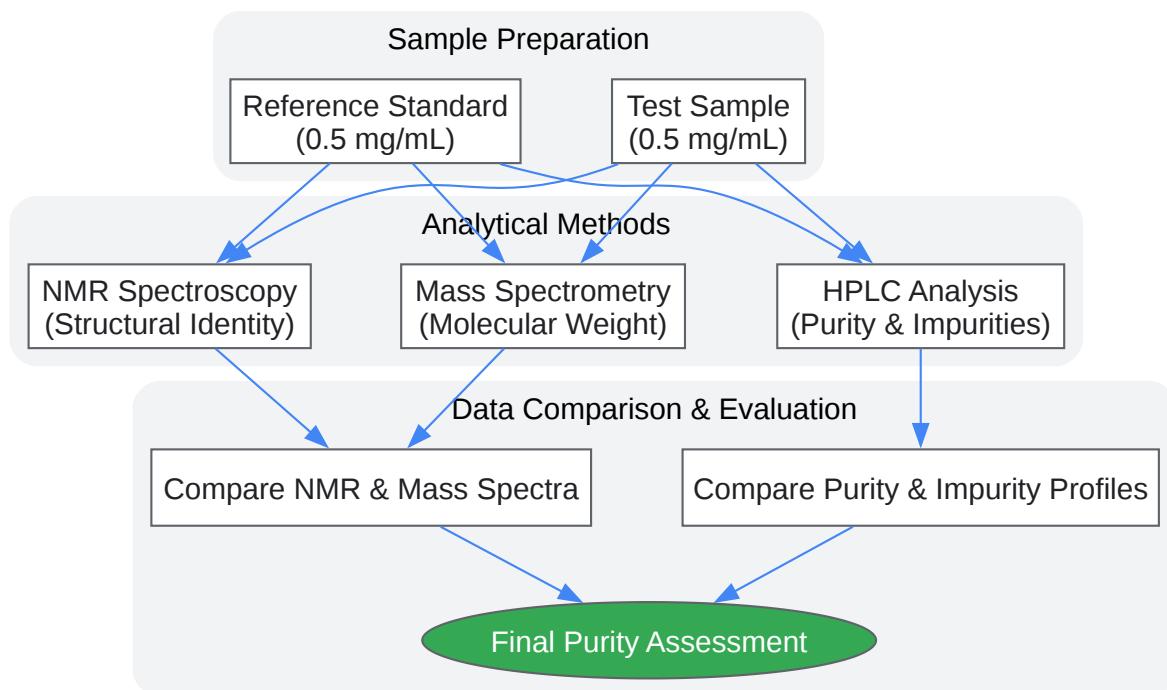
Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry was used to confirm the molecular weight of the **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** test sample.

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Method: The sample was introduced into the mass spectrometer via direct infusion.
- Analysis Mode: Negative ion mode.
- Observation: The deprotonated molecule [M-H]⁻ was observed and compared to the theoretical mass.

Purity Assessment Workflow

The following diagram illustrates the workflow for the purity assessment of the **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** test sample against the reference standard.



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Caption: Workflow for Purity Assessment.

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